molecular formula C9H14N2 B13102353 2-Ethyl-6-isopropylpyrazine

2-Ethyl-6-isopropylpyrazine

Cat. No.: B13102353
M. Wt: 150.22 g/mol
InChI Key: XMIMIQPDDJVQAO-UHFFFAOYSA-N
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Description

2-Ethyl-6-isopropylpyrazine is a heterocyclic organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often found in various natural and synthetic products. This compound is characterized by the presence of an ethyl group at the second position and an isopropyl group at the sixth position of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-isopropylpyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-ethylpyrazine with isopropyl halides in the presence of a base can yield the desired compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the ethyl and isopropyl groups onto the pyrazine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-isopropylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can produce various alkylated or functionalized pyrazine derivatives.

Scientific Research Applications

2-Ethyl-6-isopropylpyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-isopropylpyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrazine: Similar structure but with a methyl group instead of an ethyl group.

    2,6-Dimethylpyrazine: Contains two methyl groups at positions 2 and 6.

    2-Ethylpyrazine: Lacks the isopropyl group at position 6.

Uniqueness

2-Ethyl-6-isopropylpyrazine is unique due to the presence of both ethyl and isopropyl groups, which confer distinct chemical and physical properties. This combination of substituents can influence its reactivity, biological activity, and aromatic profile, making it valuable in various applications.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-ethyl-6-propan-2-ylpyrazine

InChI

InChI=1S/C9H14N2/c1-4-8-5-10-6-9(11-8)7(2)3/h5-7H,4H2,1-3H3

InChI Key

XMIMIQPDDJVQAO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CC(=N1)C(C)C

Origin of Product

United States

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